Ergosterol Acetate vs. Ergosterol Peroxide in Prostate Cancer: Superior Antiproliferative Potency in Both Androgen-Sensitive and Androgen-Insensitive Cell Lines
In a direct head-to-head comparison using the MTT assay after 72 h incubation, ergosterol acetate (IC50 = 8.44 µM in LNCaP; 7.46 µM in DU-145) was significantly (p<0.001) more potent than ergosterol peroxide (IC50 values not explicitly stated in the abstract but reported as less active) against both androgen-sensitive LNCaP and androgen-insensitive DU-145 human prostate cancer cell lines. A second ergosterol derivative, (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione, showed IC50 values of 6.37 µM (LNCaP) and 6.12 µM (DU-145), but ergosterol acetate remains the more accessible and well-characterized comparator [1]. Critically, ergosterol acetate inhibited both cell lines, whereas the parent compound ergosterol was subsequently shown (in a separate study) to exert a differential effect—antiproliferative on LNCaP but proliferative on DU-145—meaning ergosterol acetate provides a more consistent anti-prostate-cancer profile across androgen receptor status [2].
| Evidence Dimension | Antiproliferative activity (IC50, µM) in human prostate cancer cell lines |
|---|---|
| Target Compound Data | Ergosterol acetate: IC50 = 8.44 µM (LNCaP); IC50 = 7.46 µM (DU-145) |
| Comparator Or Baseline | Ergosterol peroxide: reported as significantly less active (p<0.001) in both LNCaP and DU-145; (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione: IC50 = 6.37 µM (LNCaP), 6.12 µM (DU-145). Parent ergosterol (separate study): antiproliferative on LNCaP but promoted proliferation of DU-145 at 15–25 µM. |
| Quantified Difference | Ergosterol acetate is significantly more potent than ergosterol peroxide (p<0.001) in both cell lines; ergosterol acetate inhibits DU-145 whereas ergosterol promotes DU-145 proliferation. |
| Conditions | MTT assay; 72 h incubation; LNCaP (androgen-sensitive) and DU-145 (androgen-insensitive) human prostate cancer cell lines; concentrations tested at 6.25–50 µM range for caspase-3 activation. |
Why This Matters
For researchers procuring compounds for prostate cancer studies, ergosterol acetate offers dual-lineage inhibitory activity not achievable with ergosterol (which stimulates DU-145 growth), and superior potency over ergosterol peroxide, making it the preferred choice when consistent anti-prostate-cancer activity across androgen receptor status is required.
- [1] Russo A, Cardile V, Lombardo L, Vanella L, Acquaviva R. Pro-apoptotic activity of ergosterol derivatives in human prostate cancer cells. Planta Medica. 2008;74(09). doi:10.1055/s-0028-1084087 View Source
- [2] Muñoz-Fonseca MB, et al. Ergosterol exerts a differential effect on AR-dependent LNCaP and AR-independent DU-145 cancer cells. Natural Product Research. 2021;35(22):4857-4860. doi:10.1080/14786419.2020.1737054 View Source
